Cas no 895012-50-7 (N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide)
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide
- HMS1904A04
- G856-7001
- 895012-50-7
- N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
- NCGC00136487-01
- N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
- F2515-1316
- CHEMBL1592563
- N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide
- AKOS002068259
-
- Inchi: 1S/C20H20FN3OS/c21-16-9-4-10-17-18(16)23-20(26-17)24(13-14-6-5-11-22-12-14)19(25)15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2
- InChI Key: GXJRMJMWPQCOSQ-UHFFFAOYSA-N
- SMILES: S1C2C=CC=C(C=2N=C1N(CC1C=NC=CC=1)C(C1CCCCC1)=O)F
Computed Properties
- Exact Mass: 369.13111161g/mol
- Monoisotopic Mass: 369.13111161g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 74.3Ų
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2515-1316-2μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-5μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-10μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-20μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-1mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-2mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-3mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-4mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-5mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2515-1316-10mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide |
895012-50-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide
Professional Introduction to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide (CAS No. 895012-50-7)
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 895012-50-7, represents a novel class of molecules with potential applications in the treatment of various diseases. The intricate structure of this molecule, featuring a cyclohexanecarboxamide backbone linked to a benzothiazole and pyridine moiety, makes it a subject of intense interest for medicinal chemists and biologists.
The benzothiazole ring system is a well-known pharmacophore in drug discovery, contributing to the biological activity of numerous therapeutic agents. The presence of a 4-fluoro substituent in the benzothiazole moiety enhances the metabolic stability and binding affinity of the compound, making it an attractive candidate for further development. Additionally, the pyridine group introduces another layer of functionality, enabling interactions with biological targets such as enzymes and receptors.
The cyclohexanecarboxamide side chain in N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide contributes to the overall solubility and bioavailability of the compound. This feature is crucial for its potential use in pharmaceutical formulations, where solubility plays a critical role in drug efficacy. The combination of these structural elements suggests that this compound may exhibit unique pharmacological properties.
Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom can modulate the electronic properties of the molecule, influencing its binding interactions with biological targets. In particular, the 4-fluoro substituent has been shown to improve the pharmacokinetic profile of several drugs by enhancing their lipophilicity and metabolic stability. This property makes N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide a promising candidate for further investigation.
The pyridine ring in this compound is another key structural feature that contributes to its potential biological activity. Pyridine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The presence of a pyridine group at the 3-position enhances the compound's ability to bind to these targets, potentially leading to therapeutic effects. This feature is particularly interesting for researchers exploring new drug candidates.
In addition to its structural features, N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide may also exhibit interesting chemical properties. The cyclohexanecarboxamide moiety can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. These interactions can enhance the compound's affinity for its intended target(s), improving its therapeutic efficacy.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the complex framework of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide. These techniques include cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The successful synthesis of this compound demonstrates the expertise of researchers in medicinal chemistry and highlights their ability to manipulate complex molecular structures.
Once synthesized, N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide undergoes rigorous testing to evaluate its biological activity. This testing includes in vitro assays to assess its interaction with biological targets such as enzymes and receptors. Additionally, in vivo studies are conducted to evaluate its pharmacokinetic properties and potential therapeutic effects. These studies provide valuable insights into the compound's potential as a drug candidate.
The latest research in pharmaceutical chemistry has shown that compounds with similar structural features to N-(4-fluoro-1,3-benzothiazol-2-y l)-N-(pyridin -3 -y l)methylcyclohexanecarboxamide exhibit promising biological activity. For instance, recent studies have demonstrated that benzothiazole derivatives can have significant effects on various disease pathways. These findings support the continued investigation of this class of compounds as potential therapeutic agents.
The development of new drugs is a complex process that requires extensive research and collaboration among scientists from various disciplines. N-(4-fluoro -1 ,3 -benzothia z ol -2 -y l ) -N -( py ridi ne -3 -y l )methylcyclohexanecarboxamide represents an example of how interdisciplinary research can lead to innovative drug candidates. By combining expertise from organic chemistry, medicinal chemistry, and pharmacology, researchers can develop compounds with improved therapeutic properties.
In conclusion, N-(4-fluoro -1 ,3 -benzothia z ol -2 -y l ) -N -( py ridi ne -3 -y l )methylcyclohexanecarboxamide is a novel chemical compound with potential applications in pharmaceutical research. Its unique structure, featuring a benzothiazole ring system and a pyridine moiety linked to a cyclohexanecarboxamide backbone, makes it an attractive candidate for further development. The presence of a 4-fluoro substituent enhances its metabolic stability and binding affinity, while the pyridine group introduces additional functionality for interactions with biological targets. Ongoing research continues to explore its pharmacological properties and potential therapeutic applications.
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